
AT-13148
Descripción general
Descripción
AT13148 es un nuevo inhibidor de la quinasa multi-AGC, biodisponible por vía oral. Es conocido por su potente actividad farmacodinámica y antitumoral. Este compuesto se dirige a múltiples quinasas AGC, incluida la proteína quinasa B (AKT), la proteína quinasa A (PKA), la proteína quinasa G (PKG) y la quinasa de proteína asociada a Rho (ROCK), lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de AT13148 implica cristalografía de rayos X de alto rendimiento y técnicas de descubrimiento de fármacos basadas en fragmentos. El compuesto es un inhibidor competitivo de ATP, y su preparación incluye el uso de cromatografía líquida de alto rendimiento quiral (HPLC) para la separación enantiomérica . La fase móvil óptima para la separación de enantiómeros de AT13148 es una mezcla de n-hexano, 2-propanol y dietilamina .
Métodos de producción industrial: Los métodos de producción industrial para AT13148 no están ampliamente documentados. La preparación del compuesto implica técnicas estándar de síntesis orgánica, incluido el uso de fases estacionarias quirales para la pureza enantiomérica y el cribado de alto rendimiento para la actividad contra múltiples quinasas .
Análisis De Reacciones Químicas
Tipos de reacciones: AT13148 sufre varias reacciones químicas, incluida la inhibición de la fosforilación y la inducción de la apoptosis. Se sabe que inhibe la fosforilación de los sustratos de AKT, la quinasa p70S6, PKA, ROCK y SGK .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de AT13148 incluyen n-hexano, 2-propanol y dietilamina para la separación enantiomérica . El compuesto también se prueba en varios ensayos bioquímicos para determinar sus efectos inhibidores sobre la actividad de la quinasa .
Productos principales formados: Los productos principales formados a partir de las reacciones que involucran AT13148 son sustratos fosforilados y no fosforilados de las quinasas diana. El compuesto induce apoptosis en células cancerosas con defectos genéticos clínicamente relevantes .
Aplicaciones Científicas De Investigación
AT13148 tiene aplicaciones significativas en la investigación científica, particularmente en la terapia del cáncer. Ha mostrado una potente actividad antitumoral en modelos preclínicos, incluidos el cáncer de mama HER2-positivo, el cáncer de mama con mutación PIK3CA, el cáncer de próstata con deficiencia de PTEN y los xenotrasplantes de tumores uterinos con deficiencia de PTEN . El compuesto también se está investigando por su potencial para inhibir la metástasis y la proliferación en tumores sólidos .
Mecanismo De Acción
AT13148 ejerce sus efectos al inhibir múltiples quinasas AGC, incluidas AKT, PKA, ROCK y SGK. El compuesto bloquea la fosforilación de los sustratos de estas quinasas, lo que lleva a la apoptosis en las células cancerosas . Los estudios de expresión genética han demostrado que AT13148 afecta principalmente a los genes de apoptosis, lo que lo distingue de los inhibidores selectivos de AKT .
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares a AT13148 incluyen otros inhibidores de la quinasa multi-AGC e inhibidores selectivos de AKT como CCT128930 . Estos compuestos también se dirigen a las quinasas AGC, pero pueden tener diferentes perfiles de selectividad y mecanismos de acción.
Singularidad: AT13148 es único debido a su capacidad para inhibir simultáneamente múltiples quinasas AGC, lo que puede aumentar la actividad antitumoral y minimizar la resistencia clínica en comparación con la orientación a una sola quinasa . Este enfoque multidiana distingue a AT13148 de los inhibidores de quinasas más selectivos, lo que lo convierte en un candidato prometedor para la terapia del cáncer.
Actividad Biológica
AT-13148 is a novel oral multi-AGC kinase inhibitor that has demonstrated significant biological activity, particularly in the context of cancer treatment. It primarily targets the AGC kinase family, which plays a crucial role in cell proliferation and survival. This compound has been studied for its anti-tumor effects in various cancer models, showcasing its potential as an effective therapeutic agent.
This compound functions by inhibiting multiple AGC kinases, including AKT and ROCK, which are implicated in cancer cell survival and proliferation. The compound's mechanism is distinct from selective AKT inhibitors, as it does not induce a therapeutically relevant reactivation of AKT through phosphorylation at serine 473. Instead, it leads to significant suppression of AGC activity in tumor cells, contributing to its anti-cancer effects .
Key Findings
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including gastric cancer cells (HGC27, AGS) and glioblastoma cells (U87), both in vitro and in vivo. The compound induces apoptosis in cancer cells while sparing non-cancerous cells .
- Impact on Signaling Pathways : The treatment with this compound results in the downregulation of key signaling pathways associated with cancer progression, particularly the PI3K/AKT pathway. This inhibition is linked to decreased expression of proteins such as ITGB1 and NOTCH1, which are critical for tumor growth and metastasis .
- Tumor Growth Inhibition : In preclinical models, this compound significantly reduced tumor volumes when administered to mice bearing human tumor xenografts. For instance, in a study involving HGC27 tumors, treatment with this compound led to a notable decrease in tumor size compared to control groups .
Study 1: Gastric Cancer
A comprehensive study evaluated the effectiveness of this compound against gastric cancer cell lines. Results indicated that:
- Cytotoxicity : this compound exhibited potent cytotoxic effects on gastric cancer cells but was non-toxic to normal gastric epithelial cells.
- Mechanistic Insights : The compound suppressed the activation of multiple AGC kinases and induced apoptotic pathways through caspase activation .
Study 2: Glioblastoma
Research focusing on glioblastoma demonstrated that:
- Cellular Effects : Treatment with this compound reduced the expression of ITGB1 and NOTCH1 by over 90% and 74%, respectively.
- In Vivo Efficacy : In mouse models, this compound significantly inhibited both the proliferation and invasion of transplanted glioblastoma tumors .
Table 1: Summary of Biological Activity of this compound
Table 2: Mechanistic Insights into this compound Action
Mechanism | Effect on Tumor Cells | Result |
---|---|---|
AGC Kinase Inhibition | Suppresses cell survival | Reduced proliferation |
PI3K/AKT Pathway Inhibition | Induces apoptosis | Increased cell death |
Downregulation of ITGB1/NOTCH1 | Impairs growth signaling | Decreased tumor volume |
Propiedades
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWNGPLJQXWFJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056901-62-2 | |
Record name | AT-13148 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT-13148 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of AT13148?
A1: AT13148 is an ATP-competitive inhibitor targeting multiple AGC kinases, primarily ROCK1/2 and AKT, but also PKA and p70S6K. [, , , ]
Q2: How does AT13148 exert its anti-tumor effects?
A2: AT13148 inhibits the kinase activity of its targets, leading to downstream effects such as:
- Inhibition of cell proliferation and migration: By targeting ROCK kinases, AT13148 disrupts the actomyosin cytoskeleton, impacting cell motility and invasion. []
- Induction of apoptosis: AT13148 promotes programmed cell death, potentially through the modulation of apoptosis-related genes. [, ]
- Sensitization to chemotherapy: AT13148 may enhance the efficacy of existing cancer treatments, such as oxaliplatin in colorectal cancer. []
Q3: Does AT13148 affect AKT phosphorylation?
A3: While some ATP-competitive AKT inhibitors induce AKT phosphorylation at serine 473 as a reactivation mechanism, this phenomenon is not observed with AT13148. [, ]
Q4: What is the molecular formula and weight of AT13148?
A4: The molecular formula of AT13148 is C18H17ClN4O, and its molecular weight is 340.81 g/mol. []
Q5: What is the pharmacokinetic profile of AT13148?
A5: Studies in mice indicate that AT13148 exhibits moderate to low plasma clearance. [] In a phase I clinical trial, a maximum tolerated dose of 180 mg was established. At this dose, the mean Cmax was 400 nmol/L, and the mean AUC was 13,000 nmol/L/hour. []
Q6: What pharmacodynamic markers have been investigated for AT13148?
A6: Several pharmacodynamic markers have been assessed, including:
- AKT signaling: p-AKT, p-S6K, and p-GSK3β levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
- ROCK signaling: p-cofilin and p-MLC2 levels in tumor biopsies. []
- PKA signaling: p-VASP levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
- Gene expression: Microarray studies revealed distinct effects of AT13148 compared to AKT-selective inhibitors, particularly a predominant impact on apoptosis genes. [, ]
Q7: What in vitro models have been used to assess AT13148 activity?
A7: AT13148 demonstrates anti-proliferative activity against various cancer cell lines, including those harboring:
- PTEN deficiency: PC3 prostate cancer, MES-SA uterine cancer [, ]
- HER2 amplification: BT474 breast cancer []
- PIK3CA mutations: BT474 breast cancer []
- KRAS mutations [, , , ]
Q8: What in vivo models have been used to assess AT13148 activity?
A8: AT13148 has shown antitumor activity in various xenograft models:
- HER2-positive, PIK3CA-mutant BT474 breast cancer []
- PTEN-deficient PC3 human prostate cancer []
- PTEN-deficient MES-SA uterine tumor [, ]
- KPC mouse pancreatic cancer model []
- Human TKCC5 patient-derived pancreatic tumor cells []
Q9: What resistance mechanisms have been identified for AT13148?
A9: In A2780 human ovarian cancer cells, acquired resistance to AT13148 was associated with increased ERK1/2 phosphorylation, possibly due to the loss of the ERK1/2 phosphatase MKP-3. []
Q10: Does AT13148 exhibit cross-resistance with other kinase inhibitors?
A10: AT13148-resistant A2780 ovarian cancer sub-clones showed cross-resistance to MEK inhibitors (PD-0325901 and selumetinib). []
Q11: What are the known toxicities associated with AT13148?
A11: In the phase I clinical trial, dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash. [] The most common side effects were fatigue, nausea, headaches, and hypotension. []
Q12: Are there any known biomarkers for predicting AT13148 efficacy?
A12: While specific biomarkers are not explicitly mentioned in the provided research, the following genetic alterations are associated with AT13148 sensitivity:
- PTEN mutations []
- KIT and PDGFRA amplifications, particularly with KDR co-amplification []
- VHL mutations in kidney cancer cell lines []
Q13: Have any biomarkers been identified for monitoring AT13148 treatment response?
A13: Pharmacodynamic markers such as p-GSK3β levels in platelet-rich plasma and p-cofilin levels in tumor biopsies have been used to assess target engagement during AT13148 treatment. [] Additionally, gene expression profiling may offer insights into the compound's mechanism of action and potential response biomarkers. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.